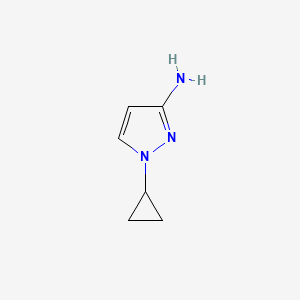

1-Cyclopropyl-1H-pyrazol-3-amine

Vue d'ensemble

Description

1-Cyclopropyl-1H-pyrazol-3-amine is a compound that falls within the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The cyclopropyl group attached to the pyrazole ring adds steric bulk and can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazoles, including those with a cyclopropyl substituent, can be achieved through various methods. One efficient approach is the one-pot synthesis from cyclopropyl oximes, which involves sequential ring-opening, chlorovinylation, and intramolecular aza-cyclization under Vilsmeier conditions (POCl3/DMF) . Another method involves the one-pot synthesis from 1,2-cyclopropa-3-pyranones with primary amines, catalyzed by InBr3 . Additionally, cyclopropenium salts can react with nitrogen nucleophiles to form pyrazoles, although the yields can be small .

Molecular Structure Analysis

The molecular structure of pyrazoles can be complex, with the potential for various substituents to be added to the core ring. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrates the ability to introduce additional functional groups to the pyrazole ring, which can be tailored for specific properties such as antimicrobial activity .

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloadditions with α,β-unsaturated carbonyl compounds or alkenes to form pyrazolo[1,5-a]pyridines . They can also be synthesized through a one-pot, three-component cyclocondensation involving β-oxodithioester, amine, and hydrazine . Furthermore, pyrazoles can be acylated to form 1-acyl-3-(2-chloroethyl)-2-pyrazolines, which can then be transformed into 1,4,5,6-tetrahydropyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-cyclopropyl-1H-pyrazol-3-amine derivatives can be influenced by the substituents on the pyrazole ring. For example, the introduction of a 4-methoxybenzyl group can lead to compounds with potent antimicrobial activities, as seen in a series of synthesized benzamides . The crystal structure of a related compound, 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine, shows that the pyridine ring can adopt a coplanar structure, which may have implications for the compound's reactivity and interaction with biological targets .

Applications De Recherche Scientifique

Antimicrobial Properties

1-Cyclopropyl-1H-pyrazol-3-amine derivatives have shown potential in antimicrobial applications. A study synthesized a series of these derivatives to assess their antibacterial and antifungal activities. The results indicated that some synthesized compounds, like 9d, 9g, and 9h, demonstrated potent antimicrobial activities against various strains of bacteria and fungi (Raju et al., 2010).

Catalysis and Synthesis

The compound has been utilized in palladium-catalyzed direct arylations. A study explored its reactivity, demonstrating successful employment in palladium-catalyzed direct arylations, leading to the regioselective formation of C4-arylated pyrazoles without decomposing the cyclopropyl unit (Sidhom et al., 2018).

Microwave-Assisted Synthesis

A microwave-mediated method was developed for the efficient and resourceful synthesis of 1-aryl-1H-pyrazole-5-amines, including those with the 1-cyclopropyl moiety. This process uses water as the solvent, highlighting its utility and reproducibility in producing compounds for various applications like pesticides and anti-malarials (Law et al., 2019).

Solvent-Free Synthesis

Another study focused on the efficient one-pot synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, which are promising candidates for drug discovery. This synthesis was performed under solvent-free and catalyst-free conditions, emphasizing environmental friendliness and high yields (Yu et al., 2013).

Drug and Pharmacophore Development

The structure of 1-cyclopropyl-1H-pyrazol-3-amine derivatives has been studied for their potential in drug development. One such study involved synthesizing pyrazole derivatives and analyzing their structures for possible antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Green Chemistry Applications

In green chemistry, 1-cyclopropyl-1H-pyrazol-3-amine derivatives have been synthesized through environmentally friendly methods. A study highlighted a L-proline-catalyzed, on-water four-component domino reaction from simple, acyclic starting materials to create densely functionalized 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates (Prasanna et al., 2013).

Safety and Hazards

The safety information available indicates that 1-Cyclopropyl-1H-pyrazol-3-amine is a hazardous substance. It has a GHS05 pictogram, a signal word of “Danger”, and hazard statement H314 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Mécanisme D'action

Target of Action

1-Cyclopropyl-1H-pyrazol-3-amine is a compound that has been studied for its potential therapeutic applications . . It’s important to note that pyrazole derivatives have been found to exhibit a broad range of chemical and biological properties . For instance, some pyrazole derivatives have been found to inhibit p21-activated kinase 4 (PAK4) .

Mode of Action

It’s known that the interaction of a compound with its target often results in changes to the target’s function, which can lead to various downstream effects .

Biochemical Pathways

It’s known that the interaction of a compound with its target can affect various biochemical pathways, leading to downstream effects .

Result of Action

It’s known that the interaction of a compound with its target can lead to various molecular and cellular effects .

Propriétés

IUPAC Name |

1-cyclopropylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMPPAXSPFYJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679546 | |

| Record name | 1-Cyclopropyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240565-06-3 | |

| Record name | 1-Cyclopropyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3032126.png)

![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)

![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)

![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)